Lack of Public Quantitative Comparator Data for CAS 897613-51-3
An exhaustive search of primary literature, patents (including US9365563, US8536169, US7964597, and related arylpiperazine-sulfonamide filings), authoritative databases (ChEMBL, BindingDB, PubChem), and the technical datasheets of excluded vendor sites was conducted. No study was identified that reports quantitative, comparator-anchored bioactivity data (e.g., Ki, IC50, EC50) for CAS 897613-51-3 alongside a structurally defined comparator. The vendor claim of histamine H1 receptor targeting is not accompanied by numerical affinity values or comparative selectivity profiles against H2, H3, H4, or other aminergic receptors. Consequently, a true quantitative differentiation versus closest analogs—such as 4-chloro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide (CAS 897613-58-0), N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide (CAS 899996-99-7), or 4-ethoxy-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide—cannot be established from publicly available evidence at this time .
| Evidence Dimension | Quantitative bioactivity (binding/functional assay) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Structural analogs (CAS 897613-58-0, CAS 899996-99-7, 4-ethoxy-4-fluorophenyl analog) |
| Quantified Difference | Not determinable |
| Conditions | N/A |
Why This Matters
In the absence of comparator-anchored quantitative evidence, no scientifically defensible selection or procurement preference can be asserted for CAS 897613-51-3 over its closest structural analogs.
